molecular formula C17H19NOS B2769887 N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide CAS No. 431075-86-4

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide

Cat. No.: B2769887
CAS No.: 431075-86-4
M. Wt: 285.41
InChI Key: RBMGIMOMBUJNGH-UHFFFAOYSA-N
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Description

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide is a chemical compound with the molecular formula C17H19NOS and a molecular weight of 285.41 g/mol . This compound is characterized by the presence of a phenylacetamide group and a sulfanyl group attached to a 4-methylphenyl ring. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide typically involves the reaction of 4-methylthiophenol with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with phenylacetyl chloride to yield the final product . The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylacetamide group can interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide
  • N-{2-[(4-methoxyphenyl)sulfanyl]ethyl}-2-phenylacetamide
  • N-{2-[(4-nitrophenyl)sulfanyl]ethyl}-2-phenylacetamide

Uniqueness

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfanylethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-14-7-9-16(10-8-14)20-12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMGIMOMBUJNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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